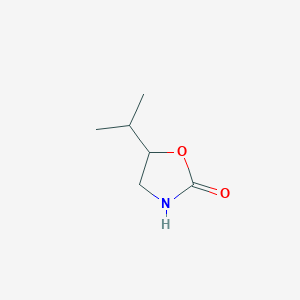
3-(2-bromoethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromoethyl)benzonitrile is a chemical compound with the molecular formula C9H8BrN . It is also known as 3-Cyanobenzyl bromide .
Molecular Structure Analysis
The molecular structure of 3-(2-bromoethyl)benzonitrile consists of a benzene ring attached to a nitrile group (CN) and a bromoethyl group (CH2-CH2-Br) .Scientific Research Applications
Organic Synthesis
3-(2-bromoethyl)benzonitrile is used as a reagent in organic synthesis . It can be used to introduce the 3-(2-bromoethyl)benzonitrile group into other molecules, which can then undergo further reactions to create a wide variety of complex organic compounds .
Suzuki Cross-Coupling Reaction
This compound undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . The Suzuki reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Synthesis of 3-(bromomethyl)benzaldehyde
3-(2-bromoethyl)benzonitrile can be used in the synthesis of 3-(bromomethyl)benzaldehyde . This compound is a useful intermediate in the synthesis of various other compounds .
Base-Promoted Condensation Reaction
It undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one . This reaction is a key step in the synthesis of this complex molecule .
Synthesis of Cyanobenzyl Bromide
3-(2-bromoethyl)benzonitrile is also known as 3-Cyanobenzyl bromide . This compound is a useful intermediate in the synthesis of various other compounds .
Pharmaceutical Research
Due to its reactivity, 3-(2-bromoethyl)benzonitrile can be used in the development of new pharmaceuticals. Its bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of potential drug molecules .
Mechanism of Action
Mode of Action
It is known that brominated compounds like 3-(2-bromoethyl)benzonitrile can participate in various chemical reactions, such as suzuki cross-coupling reactions .
Biochemical Pathways
It is used in the synthesis of other compounds, suggesting it may play a role in synthetic biochemical pathways .
Result of Action
It is used in the synthesis of other compounds, suggesting it may have a role in chemical reactions .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromoethyl)benzonitrile involves the reaction of 2-bromoethylbenzene with sodium cyanide in the presence of a catalyst to form 3-(2-bromoethyl)benzonitrile.", "Starting Materials": [ "2-bromoethylbenzene", "Sodium cyanide", "Catalyst" ], "Reaction": [ "Add 2-bromoethylbenzene to a reaction flask", "Add sodium cyanide to the reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it to obtain 3-(2-bromoethyl)benzonitrile" ] } | |
CAS RN |
942282-39-5 |
Product Name |
3-(2-bromoethyl)benzonitrile |
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



